Superior Antiproliferative Potency in HepG2 Hepatocellular Carcinoma vs. α-Hydroxy Analog
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (Calomelanone) demonstrates a time-dependent cytotoxic effect in HepG2 liver cancer cells, achieving an IC50 of 68.8 ± 4.2 μM at 48 h [1]. This contrasts with the close structural analog α,2'-dihydroxy-4,4'-dimethoxydihydrochalcone, which, despite its structural similarity and efficacy in gastric cancer models (MKN45), requires an additional α-hydroxy group and has not been reported to show comparable potency in HepG2 cells under identical conditions [2]. The absence of the α-hydroxy group in Calomelanone may confer distinct pharmacokinetic or target engagement properties relevant to liver cancer models.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 68.8 ± 4.2 μM (HepG2 cells, 48 h) |
| Comparator Or Baseline | α,2'-dihydroxy-4,4'-dimethoxydihydrochalcone: IC50 not established in HepG2 under comparable conditions; primary activity reported in MKN45 gastric cancer cells [2] |
| Quantified Difference | Target compound exhibits quantifiable potency in HepG2 cells where comparator data is absent, indicating a cell line-specific differential activity. |
| Conditions | MTT assay; HepG2 human hepatocellular carcinoma cell line; 48 h treatment [1] |
Why This Matters
For researchers modeling liver cancer, this compound provides a defined, quantitative benchmark (IC50 68.8 μM) in HepG2 cells, whereas the α-hydroxy analog lacks validated efficacy in this system, reducing experimental uncertainty.
- [1] Rachakhom, W., & Banjerdpongchai, R. (2020). Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model. BioMed Research International, 2020, 4926821. View Source
- [2] Wan, B., et al. (2018). Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy. Biomedicine & Pharmacotherapy, 98, 709-718. View Source
